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Compound of Interest

Compound Name: Diethyl chloromalonate

Cat. No.: B119368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
chloromalonate, a valuable reagent in organic synthesis. This document collates available
and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), offering a valuable resource for compound identification, purity
assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for diethyl chloromalonate.
Where experimental data is not readily available, predicted values based on established
principles and data from analogous compounds are provided.

Table 1: Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR)
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Predicted
Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment
(5, ppm) Constant (J,
Hz)
~4.7 Singlet 1H -CHCI- N/A
~4.3 Quartet 4H -OCH2CHs ~7.1
~1.3 Triplet 6H -OCH2CHs ~7.1

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a deuterated

chloroform (CDCIs) solvent.

13C NMR (Carbon-13 NMR)

Chemical Shift (6, ppm)

Assignment

~165 C=0 (Ester carbonyl)
~65 -OCH2CHs

~60 -CHCI-

~14 -OCH2CHs

Note: Predicted chemical shifts are relative to TMS in CDCls.

Table 2: Infrared (IR) Spectroscopy Data

Assignment

Wavenumber (cm—?)

Intensity

~2980 Medium-Strong C-H stretch (alkyl)
1760 Strong C=0 stretch (ester)[1]
~1250 Strong C-O stretch (ester)
~780 Medium C-Cl stretch

Table 3: Mass Spectrometry (MS) Data
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Electron lonization (El) Mass Spectrum

m/z Predicted Identity Relative Intensity
194/196 [M]* (Molecular ion) Low (isotope pattern for Cl)
159 [M-CIJ* Medium

149 [M - OCH2CHs]* Medium

121 [M - COOCH2CHs]* High

76 [CHCI=C=0]* Medium

Note: The fragmentation pattern is predicted based on the structure and common
fragmentation pathways of related malonic esters.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
Procedure:

e Sample Preparation: Dissolve approximately 10-20 mg of diethyl chloromalonate in 0.6-0.7
mL of deuterated chloroform (CDCIs). Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:
o Insert the sample into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.
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o Tune and match the probe for the specific nucleus (*H or 3C).

e 1H NMR Acquisition:
o Acquire a standard single-pulse *H spectrum.
o Typical spectral width: 0-12 ppm.
o Pulse angle: 30-45°.
o Relaxation delay: 1-2 seconds.

e 13C NMR Acquisition:

o

Acquire a proton-decoupled 3C spectrum.

[¢]

Typical spectral width: 0-200 ppm.

[¢]

Pulse angle: 45-90°.

[e]

Relaxation delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

o Data Processing:

[¢]

Apply a Fourier transform to the Free Induction Decay (FID).

[¢]

Phase the resulting spectrum.

[e]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

[e]

For *H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.
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Procedure (for a neat liquid sample):

o Sample Preparation: Place one to two drops of neat diethyl chloromalonate onto the
surface of a salt plate (e.g., NaCl or KBr).

o Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin
liquid film.

» Data Acquisition:

[¢]

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe or after separation by gas chromatography (GC). The sample is
vaporized under high vacuum.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).
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o Detection: The separated ions are detected, and their abundance is recorded.

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak confirms the molecular weight, and the fragmentation pattern
provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of diethyl

chloromalonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Chloromalonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119368#spectroscopic-data-nmr-ir-ms-of-diethyl-
chloromalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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